3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic compound of interest in various fields of scientific research
Scientific Research Applications
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds applications in various research fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel compounds.
Biology: : Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: : Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: : Utilized in the development of new materials and chemical products.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route is:
Starting Material: : 2-Bromo-4-(tert-butyl)phenol reacts with ethyl bromoacetate in the presence of a base like sodium hydroxide to yield an ethoxy-ethyl-bromo-phenoxy intermediate.
Nucleophilic Substitution: : The intermediate undergoes a nucleophilic substitution reaction with piperidine to form the desired 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine compound.
Formation of Hydrochloride Salt: : The free base is then treated with hydrochloric acid to produce the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of reaction conditions to increase yield and purity. Parameters such as temperature, pressure, and the use of catalysts are finely tuned to achieve efficient synthesis. The process also involves large-scale purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Typically involves strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: : The bromo group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products
The reactions can yield a range of products, such as:
Alcohols and amines from reduction reactions.
Various substituted derivatives from nucleophilic substitution.
Mechanism of Action
The mechanism of action of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: : Can interact with receptors or enzymes, modulating their activity.
Pathways Involved: : May influence signaling pathways involved in cellular communication, particularly in neurological processes.
Comparison with Similar Compounds
Similar Compounds
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-propyl}piperidine hydrochloride
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-methyl}piperidine hydrochloride
Uniqueness
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to its specific ethyl linkage, which may confer distinct properties in terms of reactivity and biological activity compared to its methyl or propyl counterparts.
Properties
IUPAC Name |
3-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMYOJDNJHKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.